Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-
Overview
Description
Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-, also known as 2-hydroxy-3-methylpentanoic acid or 2-hydroxy-3-methylvaleric acid, is a branched-chain fatty acid with the molecular formula C6H12O3 and a molecular weight of 132.1577 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to the pentanoic acid backbone, making it a chiral molecule with the (2S) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- can be achieved through various synthetic routes. One common method involves the reduction of 2-keto-3-methylvaleric acid using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure selective reduction of the keto group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve biotechnological processes, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the desired compound from renewable feedstocks. This method is advantageous due to its sustainability and potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Esterification: Sulfuric acid (H2SO4) as a catalyst with methanol or ethanol.
Major Products Formed
Oxidation: 2-keto-3-methylpentanoic acid.
Reduction: 2-hydroxy-3-methylpentanol.
Esterification: Methyl 2-hydroxy-3-methylpentanoate.
Scientific Research Applications
Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain metabolic disorders.
Industry: Utilized in the production of flavors and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- involves its participation in metabolic pathways. It is derived from the reduction of 2-keto-3-methylvaleric acid, possibly through the action of lactate dehydrogenase . This compound can act as a substrate for various enzymes, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-methylvaleric acid: Another name for the same compound.
2-hydroxy-3-methylpentanoic acid: A stereoisomer with different spatial arrangement.
2-methylpentanoic acid: Lacks the hydroxyl group present in Pentanoic acid, 2-hydroxy-3-methyl-, (2S)-.
Uniqueness
Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- is unique due to its specific chiral configuration and the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(2S)-2-hydroxy-3-methylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-AKGZTFGVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433352 | |
Record name | Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204119-59-5 | |
Record name | Pentanoic acid, 2-hydroxy-3-methyl-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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